molecular formula C13H28O B1617176 6-Tridecanol CAS No. 5770-03-6

6-Tridecanol

Cat. No.: B1617176
CAS No.: 5770-03-6
M. Wt: 200.36 g/mol
InChI Key: HAIXKKLECRWLIX-UHFFFAOYSA-N
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Description

6-Tridecanol: is a secondary alcohol with the molecular formula C₁₃H₂₈O . It is a long-chain fatty alcohol, specifically a tridecane molecule substituted by a hydroxy group at the sixth carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Tridecanol can be synthesized through several methods. One common approach involves the reduction of tridecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of tridecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the carboxylic acid group into a hydroxyl group, yielding this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Tridecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound can form tridecanone or tridecanoic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically involves the use of strong reducing agents like lithium aluminum hydride, which can convert it back to tridecane.

Substitution: this compound can participate in substitution reactions, such as esterification, where it reacts with carboxylic acids to form esters. This reaction often requires an acid catalyst like sulfuric acid.

Major Products: The major products formed from these reactions include tridecanone, tridecanoic acid, tridecane, and various esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Tridecanol is used as a precursor for the synthesis of various compounds, including surfactants and lubricants. Its long hydrocarbon chain makes it suitable for applications requiring hydrophobic properties.

Biology: this compound has been studied for its role as a plant metabolite. It is involved in various biological processes and can be found in certain plant species.

Medicine: Research has shown that long-chain fatty alcohols, including this compound, exhibit antibacterial properties. They have been tested against various bacterial strains, including Mycobacterium tuberculosis, and have shown potential as antibacterial agents.

Industry: In the industrial sector, this compound is used in the production of surfactants, which are essential components in detergents and cleaning products. It is also used as an intermediate in the manufacture of plasticizers and lubricants.

Mechanism of Action

The mechanism of action of 6-Tridecanol involves its interaction with cell membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis and death, which is the basis for its antibacterial activity. The exact molecular targets and pathways involved in its action are still under investigation, but its ability to interfere with membrane structure is a key factor.

Comparison with Similar Compounds

    1-Tridecanol: A primary alcohol with the same carbon chain length but with the hydroxyl group at the first carbon position.

    2-Tridecanol: A secondary alcohol with the hydroxyl group at the second carbon position.

    3-Tridecanol: A secondary alcohol with the hydroxyl group at the third carbon position.

    Isotridecanol: A branched isomer of tridecanol with the hydroxyl group on a different carbon.

Uniqueness: 6-Tridecanol is unique due to its specific position of the hydroxyl group on the sixth carbon. This structural difference can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. Compared to its isomers, this compound may exhibit different biological activities and industrial applications due to these variations in structure.

Properties

IUPAC Name

tridecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIXKKLECRWLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880849
Record name 6-tridecanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-03-6
Record name 6-Tridecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5770-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecan-6-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Tridecanol
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Record name 6-tridecanol
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Record name Tridecan-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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